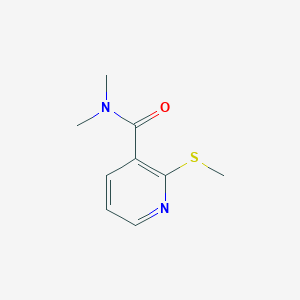
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMP-323, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridine carboxamides and has been synthesized through various methods. DMP-323 has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves its ability to inhibit certain enzymes and pathways. For example, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been found to bind to the catalytic domain of PARP and inhibit its activity, which leads to the accumulation of DNA damage and ultimately cell death. N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of pro-inflammatory cytokine production.
Biochemical and physiological effects:
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate. The compound has been shown to inhibit the activity of PARP, which is involved in DNA repair, and has also been found to inhibit the production of pro-inflammatory cytokines. These effects have potential applications in the treatment of cancer, inflammation, and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes and pathways. This allows researchers to investigate the role of these enzymes and pathways in various diseases and to evaluate the potential therapeutic applications of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. However, one limitation of using N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for certain targets. This may limit its use in certain experiments where broad inhibition of multiple targets is desired.
Orientations Futures
There are several future directions for the investigation of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. One potential area of research is the development of more specific inhibitors that target the same enzymes and pathways as N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide but with greater selectivity. Another area of research is the investigation of the potential synergistic effects of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide with other drugs or therapies. Finally, the investigation of the pharmacokinetics and toxicity of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide in vivo is necessary to evaluate its potential as a drug candidate.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with methyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to yield N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit inhibitory effects on certain enzymes and pathways that are involved in these diseases. For example, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been targeted for cancer therapy. N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has also been found to inhibit the production of pro-inflammatory cytokines, which has potential applications in the treatment of inflammatory and autoimmune disorders.
Propriétés
IUPAC Name |
N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZBTDVYBSAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

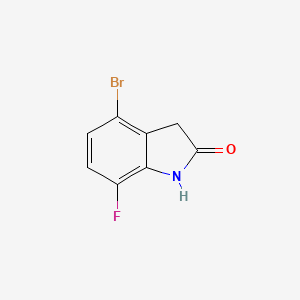
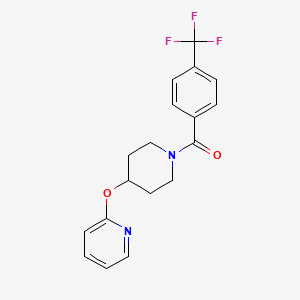
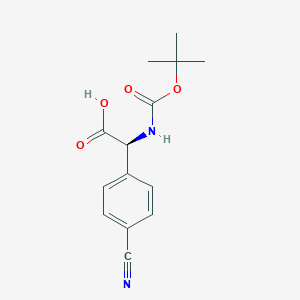
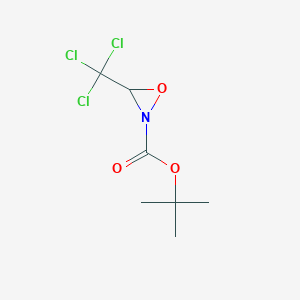
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
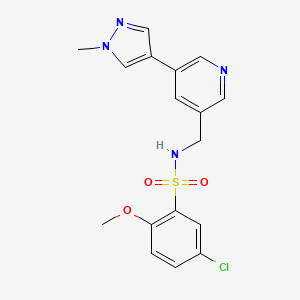
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)
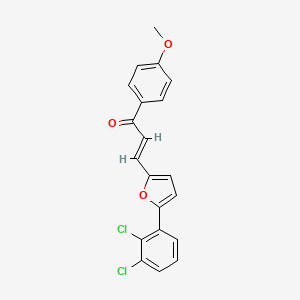
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)
![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2895190.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)